

An In-depth Technical Guide to Neopruzewaquinone A: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neopruzewaquinone A**

Cat. No.: **B8099227**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopruzewaquinone A, a naturally occurring phenanthrenequinone isolated from the roots of *Salvia miltiorrhiza* (Danshen), has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Neopruzewaquinone A**. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound. This document details its physicochemical characteristics, summarizes its known biological activities with a focus on its anticancer and smooth muscle relaxation properties, and provides detailed experimental protocols for its investigation.

Physical and Chemical Properties

Neopruzewaquinone A is a complex organic molecule with a distinct polycyclic aromatic structure. A summary of its key physical and chemical properties is presented below.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₃₆ H ₂₈ O ₆	[1] [2]
Molecular Weight	556.6 g/mol	[1] [2]
CAS Number	630057-39-5	[1]
Appearance	Solid	-
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	-
Melting Point	Not available in the searched literature.	

Spectral Data

Detailed spectral data for **Neopruzewaquinone A** are crucial for its identification and characterization. While specific spectra for **Neopruzewaquinone A** were not found in the available search results, a publication on a "Neopruzewaquinone Analogue" indicates the availability of such data in the broader literature, including HR-ESI-MS, ¹H-NMR, ¹³C-NMR, IR, and UV spectra. Researchers are encouraged to consult specialized chemical databases and the primary literature for these detailed spectral characteristics.

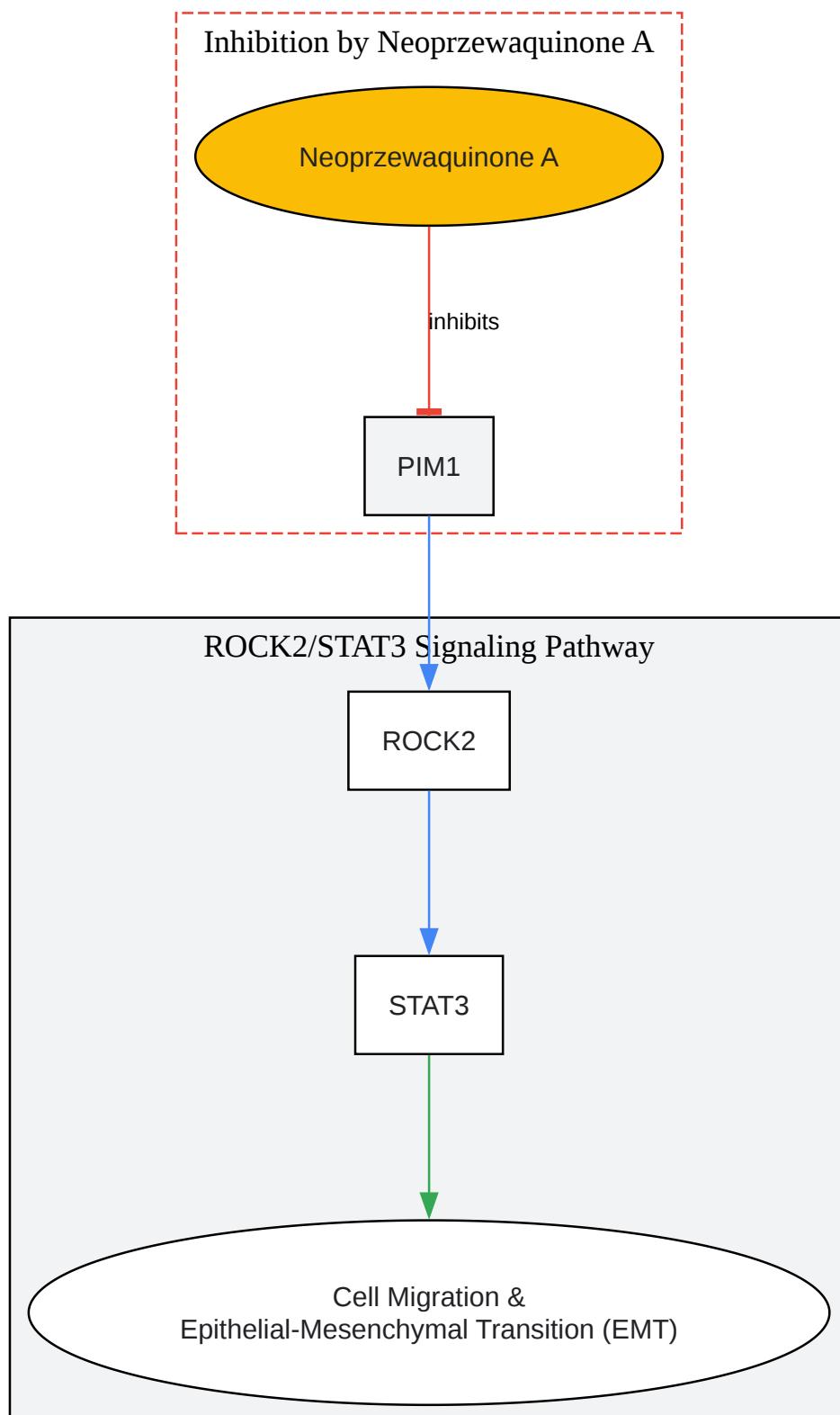
Biological Activity and Mechanism of Action

Neopruzewaquinone A exhibits potent biological activities, primarily investigated in the contexts of cancer and smooth muscle physiology.

Anticancer Effects

Neopruzewaquinone A has demonstrated significant potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC).

- Inhibition of Cell Migration and Invasion: Studies have shown that **Neopruzewaquinone A** effectively inhibits the migration and invasion of MDA-MB-231 breast cancer cells.


- Induction of Apoptosis: The compound has been observed to induce apoptosis in a dose-dependent manner in MDA-MB-231 cells.
- Mechanism of Action: The anticancer effects of **Neoprzewaquinone A** are primarily attributed to its ability to selectively inhibit PIM1 kinase at nanomolar concentrations. This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, which is crucial for cancer cell migration and epithelial-mesenchymal transition (EMT).

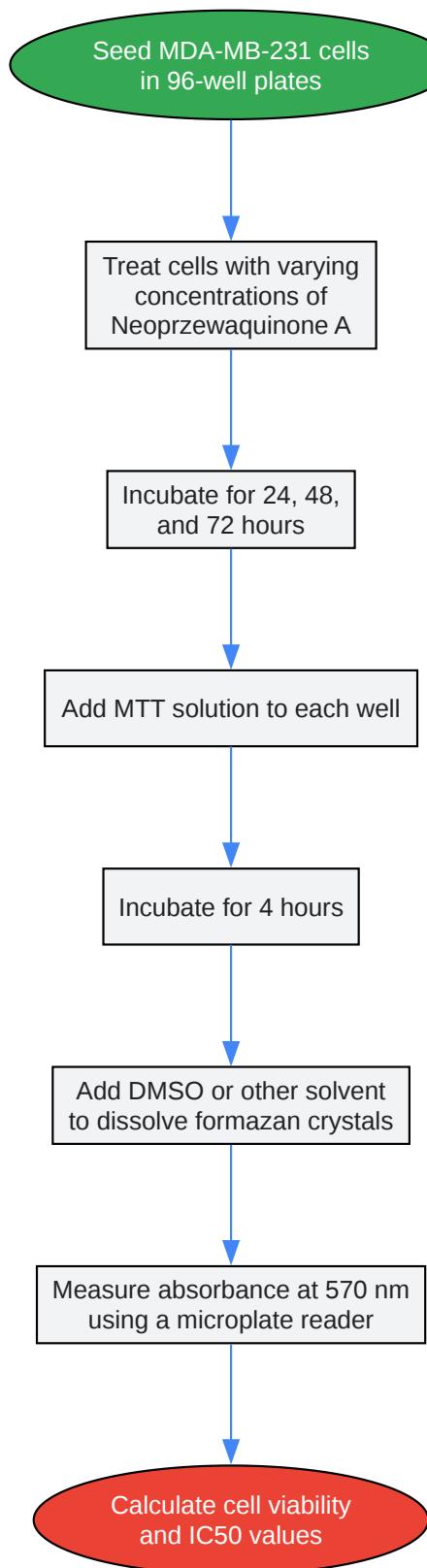
Smooth Muscle Relaxation

Neoprzewaquinone A has also been found to promote smooth muscle relaxation. This effect is linked to its inhibition of the PIM1/ROCK2/STAT3 signaling pathway, the same pathway implicated in its anticancer activity. This property suggests potential therapeutic applications in conditions characterized by smooth muscle hypercontraction.

Signaling Pathway

The primary signaling pathway modulated by **Neoprzewaquinone A** involves the PIM1/ROCK2/STAT3 axis. A simplified representation of this pathway and the inhibitory action of **Neoprzewaquinone A** is provided below.

[Click to download full resolution via product page](#)


Neopruzewaquinone A inhibits the PIM1/ROCK2/STAT3 signaling pathway.

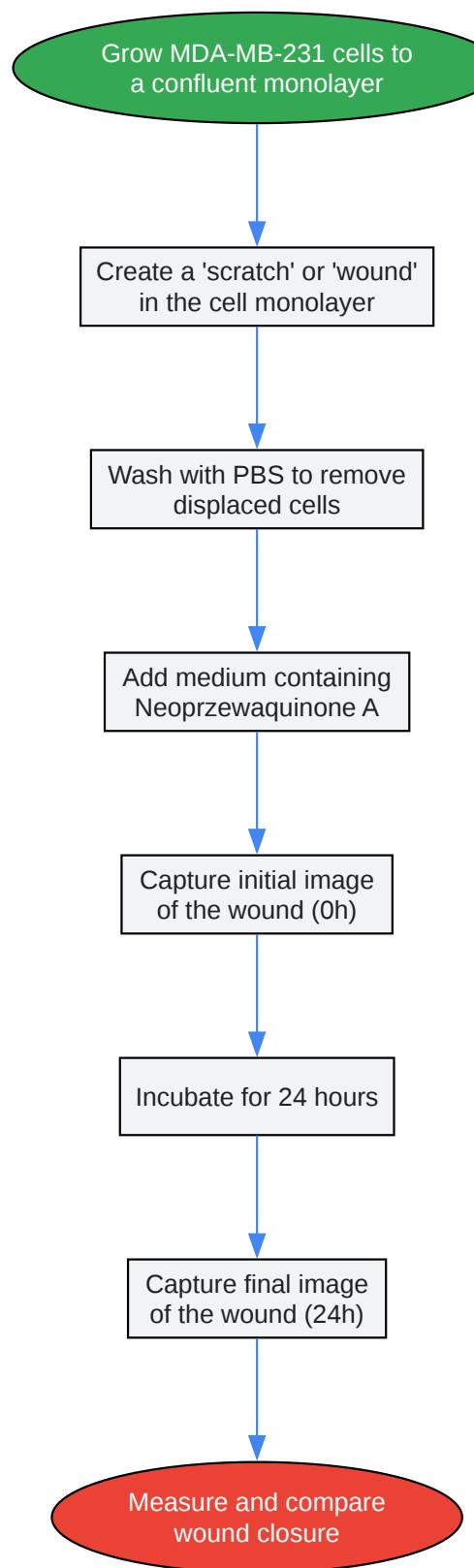
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **Neoprzewaquinone A**.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of **Neoprzewaquinone A** on the viability of cancer cells.

[Click to download full resolution via product page](#)


Workflow for the MTT cell viability assay.

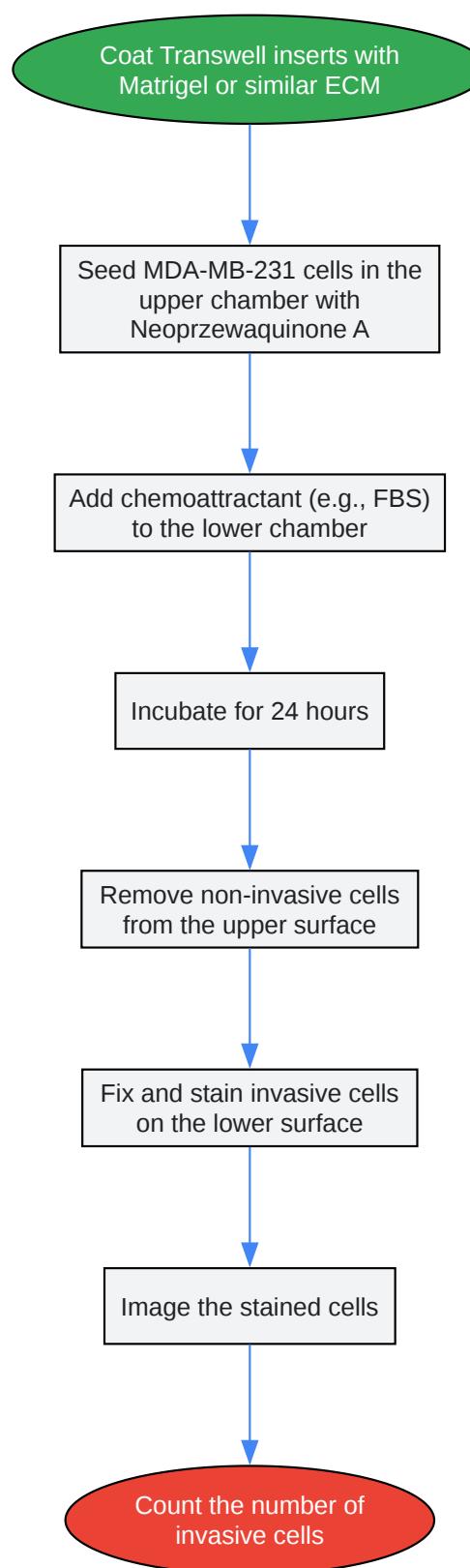
Protocol:

- Seed MDA-MB-231 cells in 96-well plates at a suitable density.
- After cell attachment, treat the cells with a range of concentrations of **Neoprzewaquinone A**. Include a vehicle control (e.g., DMSO).
- Incubate the plates for 24, 48, and 72 hours.
- Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).

Cell Migration Assessment (Wound Healing Assay)

This assay is used to evaluate the effect of **Neoprzewaquinone A** on the migratory capacity of cancer cells.

[Click to download full resolution via product page](#)


Workflow for the wound healing assay.

Protocol:

- Grow MDA-MB-231 cells in a culture plate until they form a confluent monolayer.
- Create a linear scratch in the monolayer using a sterile pipette tip.
- Gently wash the cells with phosphate-buffered saline (PBS) to remove any detached cells.
- Replace the PBS with fresh culture medium containing the desired concentration of **Neopruzewaquinone A** or a vehicle control.
- Capture images of the scratch at time 0 and after a set period (e.g., 24 hours).
- Measure the width of the scratch at different points and quantify the extent of cell migration into the wound area.

Cell Invasion Assessment (Transwell Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

[Click to download full resolution via product page](#)

Workflow for the Transwell invasion assay.

Protocol:

- Coat the porous membrane of a Transwell insert with a layer of Matrigel or another extracellular matrix component.
- Seed MDA-MB-231 cells in serum-free medium in the upper chamber of the Transwell insert, including the desired concentration of **Neoprzewaquinone A** or a vehicle control.
- Add medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.
- Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24 hours).
- After incubation, remove the non-invading cells from the upper surface of the membrane.
- Fix and stain the cells that have invaded through the membrane to the lower surface.
- Image the stained cells and quantify the number of invasive cells per field of view.

Western Blot Analysis of PIM1/ROCK2/STAT3 Pathway

Western blotting is used to detect and quantify the levels of specific proteins in the PIM1/ROCK2/STAT3 signaling pathway.

Protocol:

- Treat MDA-MB-231 cells with **Neoprzewaquinone A** for the desired time.
- Lyse the cells to extract total protein.
- Determine the protein concentration of the lysates.
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with primary antibodies specific for the target proteins (PIM1, ROCK2, STAT3, and their phosphorylated forms).
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the signal using a chemiluminescent substrate and image the blot.
- Quantify the band intensities to determine the relative protein expression levels.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of **Neoprzewaquinone A** on the enzymatic activity of PIM1 kinase.

[Click to download full resolution via product page](#)

Workflow for the in vitro kinase assay.

Protocol:

- Prepare a reaction mixture containing purified PIM1 kinase enzyme and a suitable substrate in a kinase buffer.
- Add different concentrations of **Neopruzewaquinone A** to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction for a specific time at an optimal temperature.
- Stop the reaction and measure the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.
- Calculate the percentage of kinase inhibition for each concentration of **Neopruzewaquinone A** and determine the IC₅₀ value.

Conclusion

Neopruzewaquinone A is a natural product with compelling biological activities, particularly its ability to inhibit cancer cell migration and induce smooth muscle relaxation through the targeted inhibition of the PIM1/ROCK2/STAT3 signaling pathway. This technical guide provides a foundational understanding of its properties and the experimental methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in the development of novel drugs for the treatment of cancer and other diseases. The lack of readily available spectral data and a confirmed melting point highlights an area for future investigation to complete the comprehensive characterization of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CID 56932940 | C36H28O6 | CID 56932940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Neopruzewaquinone A: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8099227#physical-and-chemical-properties-of-neopruzewaquinone-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com